molecular formula C13H10FNO2 B6413840 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% CAS No. 1261904-09-9

4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95%

Cat. No. B6413840
CAS RN: 1261904-09-9
M. Wt: 231.22 g/mol
InChI Key: VDTWQPOQUOJLBZ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)nicotinic acid (FMNA) is an organic compound belonging to the class of organic acids. It is a derivative of nicotinic acid, which is a naturally occurring compound found in plants and animals. FMNA is a highly lipophilic compound, meaning it is soluble in organic solvents, such as ethanol and methanol. FMNA has been the subject of much scientific research due to its potential applications in various areas.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has been studied for its potential use in various scientific research applications. It has been used as a tool to study the effect of fluoroalkyl compounds on the activity of enzymes, such as cytochrome P450 enzymes. 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has also been used to study the effects of fluoroalkyl compounds on the function of receptors and ion channels. Additionally, 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has been used to study the effects of fluoroalkyl compounds on the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% binds to certain proteins, including cytochrome P450 enzymes, and modifies their structure and function. It is also believed that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% binds to certain receptors and ion channels, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% are not yet fully understood. However, studies have shown that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% can affect the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to affect the activity of certain receptors and ion channels. The exact mechanism by which 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% exerts its effects is not yet known.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, making it easy to work with. Additionally, it is relatively non-toxic and has a low potential for adverse effects. However, 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential future directions for 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% research include the study of its effects on other proteins, receptors, and ion channels. Additionally, further research is needed to better understand the mechanism of action of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% and its potential therapeutic applications. Additionally, research into the development of more efficient synthetic methods for the production of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is needed. Finally, research into the potential toxicological effects of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is needed in order to better understand its safety profile.

Synthesis Methods

4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% can be synthesized through a multi-step process involving the use of various catalysts and reagents. The first step is the oxidation of 4-methylphenyl-3-fluoropropionic acid to 4-methylphenyl-3-fluoropropionic acid chloride. This is achieved by reacting the acid with a catalytic amount of phosphorus oxychloride in an aqueous medium. The second step involves the reaction of the acid chloride with nicotinamide in the presence of a base, such as sodium hydroxide, to form 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95%. This reaction is known as the Hofmann rearrangement.

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-9(6-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTWQPOQUOJLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692479
Record name 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-09-9
Record name 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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